5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS No.: 2034295-87-7
Cat. No.: VC7489788
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034295-87-7 |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 |
| IUPAC Name | pyridin-4-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
| Standard InChI | InChI=1S/C11H12N2OS/c14-11(8-1-3-12-4-2-8)13-6-10-5-9(13)7-15-10/h1-4,9-10H,5-7H2 |
| Standard InChI Key | MZYGASLHEPBKOU-UHFFFAOYSA-N |
| SMILES | C1C2CN(C1CS2)C(=O)C3=CC=NC=C3 |
Introduction
The compound 5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a heterocyclic structure characterized by its bicyclic framework, which incorporates sulfur (thia) and nitrogen (aza) atoms. This structure is of particular interest in medicinal chemistry due to its potential bioactivity and applications in drug design. The pyridine moiety adds aromaticity and functional versatility, while the bicyclic core provides rigidity, influencing binding interactions with biological targets.
Structural Analysis
The molecular structure of 5-(pyridine-4-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be broken down as follows:
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Pyridine-4-carbonyl group: This functional group contributes to the compound's polarity and potential hydrogen bonding interactions.
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Bicyclo[2.2.1]heptane core: A rigid framework that enhances structural stability and may improve receptor binding specificity.
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Thia and aza substitutions: These heteroatoms significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and pharmacological profile.
Synthesis Pathways
While specific synthetic routes for this compound are not detailed in the available literature, general approaches for synthesizing similar bicyclic structures involve:
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Cyclization Reactions: Using precursors containing sulfur and nitrogen to form the bicyclic framework.
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Functionalization of Pyridine: Introducing the pyridine-4-carbonyl group via acylation or coupling reactions.
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Optimization Steps: Employing catalysts or reagents to enhance yield and purity.
Pharmacological Potential
Compounds with similar frameworks have demonstrated diverse biological activities:
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Antimicrobial Activity: The sulfur atom in heterocycles often enhances antibacterial or antifungal properties .
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Enzyme Inhibition: The rigid bicyclic structure can act as a scaffold for designing enzyme inhibitors.
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Receptor Modulation: Pyridine-containing derivatives are known for their affinity towards various receptor sites, including GABA receptors .
Applications in Medicinal Chemistry
The compound's unique structure suggests potential applications in:
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Drug Development: As a lead compound for designing enzyme inhibitors or receptor modulators.
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Chemical Biology: For studying protein-ligand interactions due to its rigid framework.
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Synthetic Intermediates: As a precursor in the synthesis of more complex heterocyclic systems.
Challenges and Future Directions
Despite its promising features, challenges include:
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Synthetic Complexity: Developing efficient methods for constructing this compound.
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Limited Data Availability: A lack of comprehensive studies on its biological activities.
Future research should focus on exploring its pharmacological potential through high-throughput screening and computational modeling.
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